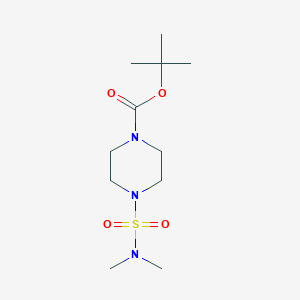
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C4H11N3O·C2HF3O2. It is a nitrosoamine derivative, which is a class of compounds known for their diverse applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of ethylamine with nitrous acid, followed by the addition of trifluoroacetic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and pH is common to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. It may act by modifying proteins, nucleic acids, or other biomolecules, leading to changes in cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid: Similar in structure but with a methyl group instead of an ethyl group.
(2-Aminoethyl)(ethyl)nitrosoamine: Lacks the trifluoroacetic acid component.
Uniqueness
(2-Aminoethyl)(ethyl)nitrosoamine, trifluoroacetic acid is unique due to the presence of both the nitrosoamine and trifluoroacetic acid components, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C6H12F3N3O3 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-ethylnitrous amide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11N3O.C2HF3O2/c1-2-7(6-8)4-3-5;3-2(4,5)1(6)7/h2-5H2,1H3;(H,6,7) |
Clave InChI |
JFGSDUNMNUCNJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN)N=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)


![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)






